molecular formula C13H15N3O B8272287 4-Phenethoxypyridine-2,3-diamine

4-Phenethoxypyridine-2,3-diamine

Cat. No.: B8272287
M. Wt: 229.28 g/mol
InChI Key: JHSOQLLEIMNDLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenethoxypyridine-2,3-diamine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of two amino groups at the 2 and 3 positions and a phenylethoxy group at the 4 position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenethoxypyridine-2,3-diamine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,3-dinitropyridine with phenylethanol, followed by reduction of the nitro groups to amino groups. The reaction typically involves the use of palladium on carbon as a catalyst and hydrogen gas for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The process generally includes the dissolution of 2,3-dinitropyridine in an organic solvent, followed by the addition of phenylethanol and a hydrogenation catalyst .

Chemical Reactions Analysis

Types of Reactions

4-Phenethoxypyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups under specific conditions.

    Reduction: The nitro groups can be reduced back to amino groups using hydrogenation.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups results in the formation of nitro derivatives, while reduction leads to the regeneration of the amino groups .

Scientific Research Applications

4-Phenethoxypyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Phenethoxypyridine-2,3-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The phenylethoxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenethoxypyridine-2,3-diamine is unique due to the presence of the phenylethoxy group, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its potential as a pharmaceutical intermediate and its application in material science .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(2-phenylethoxy)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3O/c14-12-11(6-8-16-13(12)15)17-9-7-10-4-2-1-3-5-10/h1-6,8H,7,9,14H2,(H2,15,16)

InChI Key

JHSOQLLEIMNDLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C(=NC=C2)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.11 g of 2-amino-4-(2-phenylethoxy)-3-nitropyridine (starting material K2), 1.0 ml of hydrazine hydrate and 0.130 g of Raney nickel in 30 ml of methanol is heated under reflux until no starting material is detectable by TLC. After filtration and evaporation of the solvent the residue is chromatographed on silica gel (dichloromethane/methanol 20:1+1% triethylamine). Concentration of the pure fractions and drying in vacuo gives 0.68 g of the title compound as an oil, which crystallizes on standing (m.p. 86–87° C.). The mass spectrum shows the molecular peak MH+ at 230.2 Da.
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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